molecular formula C12H21BO3 B6163723 4,4,5,5-tetramethyl-2-{3-oxabicyclo[4.1.0]heptan-1-yl}-1,3,2-dioxaborolane CAS No. 2489456-37-1

4,4,5,5-tetramethyl-2-{3-oxabicyclo[4.1.0]heptan-1-yl}-1,3,2-dioxaborolane

Cat. No.: B6163723
CAS No.: 2489456-37-1
M. Wt: 224.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-{3-oxabicyclo[410]heptan-1-yl}-1,3,2-dioxaborolane is a complex organic compound characterized by its unique bicyclic structure and boronic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{3-oxabicyclo[4.1.0]heptan-1-yl}-1,3,2-dioxaborolane typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the boronic acid group. One common approach is the reaction of a suitable precursor with a boronic acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, 4,4,5,5-tetramethyl-2-{3-oxabicyclo[4.1.0]heptan-1-yl}-1,3,2-dioxaborolane is employed in the study of enzyme inhibitors and as a tool for probing biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{3-oxabicyclo[4.1.0]heptan-1-yl}-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethylpiperidine

  • 1,3-Dioxane

  • 1,3,2-Dioxaborolane derivatives

Uniqueness: 4,4,5,5-Tetramethyl-2-{3-oxabicyclo[4.1.0]heptan-1-yl}-1,3,2-dioxaborolane stands out due to its unique bicyclic structure and boronic acid functionality, which are not commonly found in other compounds. This uniqueness allows for its diverse applications in scientific research and industry.

Properties

CAS No.

2489456-37-1

Molecular Formula

C12H21BO3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.